molecular formula C15H13BrN2O B7048666 2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile

2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile

Cat. No.: B7048666
M. Wt: 317.18 g/mol
InChI Key: AZDLXTOHXLFSCQ-UHFFFAOYSA-N
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Description

2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile is a complex organic compound featuring a quinoline moiety substituted with a bromine atom at the 3-position and an oxymethyl group at the 8-position. This compound also includes a cyclopropyl group attached to an acetonitrile moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile typically involves multiple steps, starting with the preparation of 3-bromoquinoline. This can be achieved through the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . . Finally, the cyclopropylacetonitrile moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve moderate to high temperatures (50-150°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups at the 3-position .

Scientific Research Applications

2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the biological activity of quinoline derivatives and their interactions with biological targets.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the bromine atom and oxymethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the oxymethyl and cyclopropylacetonitrile groups contribute to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(3-bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-12-8-11-2-1-3-13(14(11)18-9-12)19-10-15(4-5-15)6-7-17/h1-3,8-9H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLXTOHXLFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)COC2=CC=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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